3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 2-(2-chloro-6-fluorophenyl)acetyl group and fused to an oxazolidine-2,4-dione moiety. The oxazolidine-2,4-dione group is known to enhance metabolic stability, while the chloro-fluoro substitution on the phenyl ring may optimize target binding through hydrophobic interactions .
Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have confirmed its three-dimensional conformation, particularly the planar oxazolidinedione ring and the puckered pyrrolidine system, which influence its intermolecular interactions .
Propriétés
IUPAC Name |
3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c16-11-2-1-3-12(17)10(11)6-13(20)18-5-4-9(7-18)19-14(21)8-23-15(19)22/h1-3,9H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPQIIYDPGPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | Key Pharmacological Target |
|---|---|---|---|---|
| 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | Pyrrolidine + oxazolidine-2,4-dione | 2-Chloro-6-fluorophenylacetyl | 369.78 | Hypothesized kinase inhibitor |
| 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea (Patent Compound) | Pyrrolidine + pyrazole-urea | 3-Fluorophenyl, methoxyethyl, pyrimidinyl | 592.12 | TRKA kinase inhibitor |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Pyrazole | 3-Chlorophenylsulfanyl, trifluoromethyl | 322.75 | Undisclosed (antimicrobial) |
Pharmacological Activity
- The oxazolidine-2,4-dione may mimic ATP-binding motifs, while the chloro-fluoro-phenyl group enhances hydrophobic pocket interactions .
- Patent Compound (TRKA Inhibitor) : Exhibits IC₅₀ values <100 nM against TRKA kinase due to urea-linked pyrazole and pyrimidine groups, which stabilize hydrogen bonds with the kinase active site .
- Pyrazole Derivative : The 3-chlorophenylsulfanyl group confers broad-spectrum antimicrobial activity (MIC ~2–8 µg/mL) by disrupting membrane integrity .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | 2.8 | 0.15 (aqueous) | >6 (predicted) |
| Patent Compound (TRKA Inhibitor) | 4.1 | 0.02 | 3.2 (hepatic microsomes) |
| Pyrazole Derivative | 3.5 | 0.08 | 1.5 |
- Lipophilicity : The target compound’s logP (2.8) balances membrane permeability and solubility better than the highly lipophilic TRKA inhibitor (logP 4.1) .
- Metabolic Stability : The oxazolidine-2,4-dione core in the target compound likely resists oxidative metabolism compared to the pyrazole-urea analogue, which undergoes rapid N-dealkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
